2-(Allyloxy)-4-nitrobenzyl Bromide
Description
Contextualizing the Role of Benzyl (B1604629) Bromide Derivatives in Organic Chemistry
Benzyl bromide and its derivatives are fundamental reagents in organic synthesis, primarily used for introducing the benzyl group to various molecules. wikipedia.orgfiveable.me The benzyl group is often employed as a protecting group for alcohols and carboxylic acids due to its relative stability and the ease with which it can be later removed. wikipedia.org The reactivity of benzyl bromides stems from the stability of the resulting benzyl carbocation, which makes them effective electrophiles in nucleophilic substitution reactions. fiveable.me This reactivity can be further tuned by the presence of other substituents on the aromatic ring. acs.org For instance, electron-donating groups can increase the reactivity, while electron-withdrawing groups can decrease it. This modulation of reactivity allows for a broad range of applications, from the formation of ethers and esters to more complex carbon-carbon bond-forming reactions. commonorganicchemistry.comorganic-chemistry.org
The Significance of Allyloxy and Nitro Functionalities in Molecular Design
The allyloxy and nitro groups are not merely passive substituents; they impart distinct and highly useful properties to the molecule. The allyloxy group, with its terminal double bond, is a versatile functional handle. ontosight.ai It can participate in a wide array of reactions, including cross-coupling, isomerization to a propenyl ether, and "click chemistry" reactions like thiol-ene additions. ontosight.aimdpi.com The allyl group itself is known to stabilize adjacent reactive intermediates, such as carbocations, carbanions, and radicals. curlyarrows.com This heightened reactivity at the allylic position opens up numerous synthetic possibilities. wikipedia.org
The nitro group, on the other hand, is a strong electron-withdrawing group. fiveable.mewikipedia.org This property significantly influences the electronic nature of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. wikipedia.org The nitro group can also be reduced to an amine, a crucial functional group in the synthesis of many pharmaceuticals and dyes. fiveable.mewiley.com Furthermore, the acidity of protons on the carbon adjacent to the nitro group is increased, facilitating various condensation reactions. wikipedia.orgnih.gov The combination of these two functionalities in one molecule offers a powerful platform for designing complex molecular architectures.
Evolution of Synthetic Strategies Utilizing Activated Benzyl Halides
The development of new synthetic methods has continually expanded the utility of activated benzyl halides. Initially, their use was largely confined to simple nucleophilic substitution reactions. However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized their application. organic-chemistry.org For example, nickel-catalyzed reactions have enabled the enantioselective coupling of benzylic halides with various partners, leading to the synthesis of chiral compounds. acs.orgacs.org
Furthermore, innovative strategies involving formal C-C bond insertion into benzyl halides have emerged, allowing for the homologation of these compounds and the creation of more complex carbon skeletons. acs.org The synthesis of benzyl halides themselves has also seen advancements, with the development of greener and more selective methods. For example, the use of LED light in the bromination of substituted toluenes represents a move towards more environmentally friendly processes. google.com These evolving strategies underscore the ongoing importance of activated benzyl halides as versatile intermediates in modern organic synthesis.
Chemical and Physical Properties of 2-(Allyloxy)-4-nitrobenzyl Bromide
The specific properties of this compound are not extensively documented in publicly available literature. However, based on the known properties of similar compounds like 2-nitrobenzyl bromide and 4-nitrobenzyl bromide, we can infer some of its characteristics. evitachem.com
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₃ |
| Molecular Weight | 272.09 g/mol |
| Appearance | Likely a solid or powder |
| Solubility | Expected to be soluble in organic solvents like dichloromethane (B109758) and acetone (B3395972) |
| Reactivity | Influenced by the electron-withdrawing nitro group and the leaving group ability of the bromine atom |
This data is partially estimated based on similar compounds. evitachem.com
Synthesis and Reactions
The synthesis of this compound would likely involve the allylation of a suitable phenol (B47542) followed by bromination of the benzylic position. The reactivity of this compound is dictated by its functional groups. The benzyl bromide moiety is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles. evitachem.com The nitro group can direct further electrophilic aromatic substitution and can be reduced to an amine. fiveable.meevitachem.com The allyloxy group offers a site for reactions such as isomerization or cross-coupling. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
1-(bromomethyl)-4-nitro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10BrNO3/c1-2-5-15-10-6-9(12(13)14)4-3-8(10)7-11/h2-4,6H,1,5,7H2 |
InChI Key |
XCILLXLVEOURRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allyloxy 4 Nitrobenzyl Bromide
Precursor Synthesis and Functionalization Pathways
The synthesis of the target molecule hinges on the successful preparation of its immediate precursor, 2-(Allyloxy)-4-nitrotoluene. This is typically achieved through a two-step sequence starting from commercially available nitrotoluene isomers.
Preparation of 2-(Allyloxy)-4-nitrotoluene Intermediates
Once 2-hydroxy-4-nitrotoluene is obtained, the subsequent step is the O-allylation of the phenolic hydroxyl group. This is a standard Williamson ether synthesis where the phenoxide, formed by treating the phenol (B47542) with a base, acts as a nucleophile to displace a halide from an allyl halide, typically allyl bromide.
Table 1: Reaction Conditions for O-Allylation of Phenols
| Phenol Substrate | Base | Allylating Agent | Solvent | Temperature | Yield | Reference |
| 2-hydroxy-4-nitrotoluene | K₂CO₃ | Allyl Bromide | Acetone (B3395972) | Reflux | Good | General Method |
| Various Phenols | NaHCO₃ | Allyl Acetate | Water | Reflux | Good-Excellent | researchgate.net |
The reaction is typically carried out in a polar aprotic solvent like acetone or DMF, with a base such as potassium carbonate to deprotonate the phenol. The reaction mixture is heated to ensure a reasonable reaction rate.
Regioselective Bromination Techniques for Benzyl (B1604629) Position
The final step in the synthesis of 2-(Allyloxy)-4-nitrobenzyl bromide is the selective bromination of the methyl group (benzylic position) of 2-(Allyloxy)-4-nitrotoluene. This transformation is most commonly achieved through a radical bromination reaction.
The most widely employed method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often under photochemical initiation (light). wikipedia.orgorganic-chemistry.org
The mechanism proceeds via a radical chain reaction:
Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (formed in low concentrations from the reaction of HBr with NBS) to yield the desired benzyl bromide and another bromine radical, which continues the chain. youtube.comyoutube.commasterorganicchemistry.commasterorganicchemistry.com
Termination: The reaction is terminated by the combination of any two radical species.
The selectivity for the benzylic position over other positions, including the aromatic ring, is due to the lower bond dissociation energy of the benzylic C-H bond and the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comchemicalbook.com
To achieve high regioselectivity and minimize side reactions, such as over-bromination to form the dibromo-derivative or aromatic bromination, careful control of the reaction conditions is crucial. The use of NBS is advantageous as it maintains a low, steady concentration of bromine in the reaction mixture, which disfavors electrophilic addition to the aromatic ring. youtube.commasterorganicchemistry.com
The choice of solvent is also critical. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity and environmental concerns, alternative solvents like acetonitrile, methyl acetate, or trifluoromethylbenzene are now preferred. researchgate.netwikipedia.org In some cases, solvent-free conditions have also been developed. researchgate.net
Table 2: Reagents and Conditions for Benzylic Bromination
| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Key Outcome | Reference |
| Toluene Derivatives | N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄ (classic), Acetonitrile, etc. | Reflux, Light | Selective monobromination | wikipedia.orgorganic-chemistry.org |
| Toluene Derivatives | HBr/H₂O₂ | Visible Light | Solvent-free (in flow) | Continuous Flow | Green alternative to NBS | researchgate.net |
| 4-Nitrotoluene | Bromine | Light/Heat | - | - | Forms 4-nitrobenzyl bromide | wikipedia.org |
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound involves fine-tuning the parameters of both the allylation and the bromination steps to maximize the yield and purity of the final product.
For the O-allylation step, factors such as the choice of base, solvent, and temperature can significantly impact the reaction efficiency. While traditional methods using strong bases in organic solvents are effective, exploring milder conditions can lead to cleaner reactions with fewer byproducts.
In the benzylic bromination step, controlling the stoichiometry of NBS is critical to prevent the formation of the undesired dibrominated product. Typically, a slight excess of NBS (e.g., 1.1 equivalents) is used. The concentration of the radical initiator also plays a role in the reaction rate. Continuous monitoring of the reaction progress, for instance by TLC or GC, allows for quenching the reaction at the optimal time to maximize the yield of the monobrominated product.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to make it more environmentally benign.
For the O-allylation of 2-hydroxy-4-nitrotoluene , a significant green improvement is the replacement of volatile organic solvents (VOCs) with water. Research has demonstrated efficient O-allylation of phenols using allyl acetates in water with a recyclable, magnetically separable palladium catalyst. researchgate.net This approach not only avoids hazardous solvents but also simplifies catalyst recovery and reuse.
For the benzylic bromination step , traditional reliance on chlorinated solvents like CCl₄ is a major environmental concern. Greener alternatives include:
Safer Solvents: Replacing CCl₄ with less toxic solvents such as acetonitrile, methyl acetate, or trifluoromethylbenzene. researchgate.netwikipedia.org
In-situ Generation of Bromine: Instead of using NBS, bromine can be generated in situ from less hazardous sources like hydrogen bromide (HBr) and an oxidant such as hydrogen peroxide (H₂O₂). This method, often facilitated by photochemistry, reduces the risks associated with handling and storing elemental bromine or NBS. researchgate.net
Flow Chemistry: Conducting the bromination in a continuous flow reactor offers several advantages in terms of safety, scalability, and process control. Photochemical flow reactors, in particular, allow for precise control of irradiation time and temperature, leading to higher selectivity and yields while minimizing the formation of byproducts. nih.gov This technique is especially beneficial for highly exothermic and light-sensitive reactions like benzylic bromination.
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Reactivity Profiles and Mechanistic Investigations of 2 Allyloxy 4 Nitrobenzyl Bromide
Reactions Involving the Allyl Ether Moiety
The allyl ether group in 2-(allyloxy)-4-nitrobenzyl bromide offers a secondary site for chemical transformations, independent of the benzylic bromide. Key reactions include the Claisen rearrangement and cleavage of the ether linkage.
Aryl allyl ethers, upon heating, can undergo a nih.govnih.gov-sigmatropic rearrangement known as the Claisen rearrangement. organic-chemistry.orgwikipedia.orglibretexts.org This is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. wikipedia.orgslideshare.net In the case of this compound, the allyl group is expected to migrate to one of the ortho positions of the benzene (B151609) ring. Since one ortho position is substituted with the bromomethyl group, the rearrangement would likely occur at the C-3 position.
The reaction typically requires elevated temperatures, often in the range of 100-200 °C, and can be influenced by the solvent. wikipedia.org The rearrangement results in the formation of an ortho-allyl phenol (B47542) after tautomerization of the initial cyclohexadienone intermediate.
Table 3: General Conditions for Aromatic Claisen Rearrangement
| Catalyst/Conditions | Temperature | Solvent | Reference |
| Thermal | 100-250 °C | High-boiling solvents (e.g., decalin, N,N-diethylaniline) | wikipedia.org |
| Lewis Acid (e.g., BCl₃) | Lower temperatures | Chlorinated solvents | - |
| Microwave Irradiation | Shorter reaction times | Ionic liquids, Propionic acid | wikipedia.org |
The allyl ether can be cleaved to unveil the corresponding phenol, providing a route for further derivatization. Several methods have been developed for the deallylation of aryl allyl ethers, offering a range of conditions to suit different substrates. organic-chemistry.org
One common method involves isomerization of the allyl group to a prop-1-enyl ether, which is then readily cleaved under acidic conditions. This isomerization can be achieved using catalysts such as tristriphenylphosphinerhodium(I) chloride or strong bases like potassium tert-butoxide. rsc.org
Alternatively, palladium-catalyzed methods are widely used for allyl ether cleavage. These reactions typically employ a palladium(0) catalyst in the presence of a scavenger for the allyl group. organic-chemistry.org Other methods include the use of strong reducing agents or oxidative cleavage protocols. organic-chemistry.orgorganic-chemistry.org A method for the cleavage of o- and p-nitrobenzyl ethers using aqueous NaOH in methanol (B129727) has also been reported, suggesting that under certain basic conditions, the entire nitrobenzyl ether system can be reactive. nih.gov
Table 4: Selected Methods for Allyl Ether Cleavage
| Reagents | Conditions | Comments | Reference |
| 1. KOtBu in DMSO2. H₃O⁺ | 1. Isomerization at elevated temp.2. Hydrolysis | Two-step process | organic-chemistry.org |
| Pd(PPh₃)₄, PMHS, ZnCl₂ | Mild conditions | One-pot deprotection | organic-chemistry.org |
| SmI₂/H₂O/i-PrNH₂ | Mild conditions | Selective for unsubstituted allyl ethers | organic-chemistry.org |
| NaBEt₃H | - | Reductive cleavage | - |
| OsO₄, NaIO₄ | Near neutral pH | Oxidative cleavage | organic-chemistry.org |
| Sodium bis(2-methoxyethoxy)aluminum hydride | - | Cleavage of aryl allyl ethers | nih.gov |
Metathesis Reactions and Olefin Functionalization
The allyloxy group in this compound serves as a handle for various olefin functionalization strategies, most notably through olefin metathesis. Cross-metathesis (CM) offers a powerful method for carbon-carbon bond formation, allowing for the extension and diversification of the allyl side chain. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, involves the transalkylidenation between the terminal alkene of the allyloxy group and another olefinic partner. organic-chemistry.org
While specific studies on this compound are not extensively documented, the reactivity can be inferred from established principles of cross-metathesis. The success and selectivity of the reaction depend on the relative reactivity of the olefin partners. organic-chemistry.org For instance, reacting this compound with a more reactive or electronically different olefin under the right catalytic conditions could lead to the formation of a new, functionalized ether. However, the presence of the nitroaromatic system, which can sometimes interfere with metathesis catalysts, might necessitate careful optimization of reaction conditions. beilstein-journals.org Examples with structurally similar compounds, such as O-allylcyclodextrins, have shown successful cross-metathesis, highlighting the general applicability of this reaction to allyloxy-containing molecules. researchgate.net
Table 1: Potential Cross-Metathesis Reactions of this compound
| Olefin Partner | Potential Product Structure | Catalyst Example |
| Acrylonitrile | Grubbs II Catalyst | |
| Styrene | Hoveyda-Grubbs II | |
| Methyl Acrylate | Grubbs II Catalyst | |
| This table presents hypothetical reaction outcomes based on established cross-metathesis principles. |
Role of the Nitro Group in Modulating Reactivity
The primary role of the 4-nitro group is to activate the benzylic position. As a powerful electron-withdrawing group, it significantly polarizes the carbon-bromine bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is a general feature of p-nitrobenzyl halides. cdnsciencepub.com Consequently, this compound is expected to readily participate in SN2 reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to form the corresponding substituted products.
Furthermore, the nitro group stabilizes the transition state of nucleophilic substitution reactions. It also influences radical reactions; the benzylic C-H bonds of related nitro-substituted toluenes are weaker, facilitating benzylic bromination. The resulting benzyl (B1604629) radical is stabilized by resonance involving the nitro group. This stabilization is also a factor in the reactivity of the benzyl bromide itself.
The nitro group is readily reducible to other nitrogen-containing functional groups, such as nitroso, hydroxylamino, and amino moieties. These transformations dramatically alter the electronic properties and reactivity of the aromatic ring. The reduction can be achieved using various reagents, including metals (e.g., zinc, tin, iron) in acidic media or catalytic hydrogenation.
A particularly interesting transformation involves reductive reactions in the presence of zinc dust and allyl bromide, which have been shown to mediate the reductive allylation of nitro groups or initiate reductive cyclizations. In related systems, the reduction of a nitro group can precede other reactions, such as Barbier-type allylations. This suggests that under specific reductive conditions, the nitro group of this compound could be transformed, potentially leading to complex intramolecular events.
Table 2: Potential Products from the Reduction of this compound
| Reagent | Primary Product | Reaction Type |
| Zn, NH₄Cl | 2-(Allyloxy)-4-hydroxylaminobenzyl bromide | Partial Reduction |
| H₂, Pd/C | 4-Amino-2-(allyloxy)benzyl bromide | Complete Reduction |
| SnCl₂, HCl | 4-Amino-2-(allyloxy)benzyl bromide | Complete Reduction |
| Product outcomes are based on standard reduction methods for nitroarenes. |
Intramolecular Cyclization and Rearrangement Pathways
The unique substitution pattern of this compound, with reactive groups positioned in proximity on the benzene ring, creates opportunities for intramolecular cyclization and rearrangement reactions. These pathways are often triggered by a preceding chemical transformation, such as the reduction of the nitro group or the activation of the benzylic carbon.
For example, reduction of the nitro group to an amino group would place a nucleophilic amine ortho to the allyloxy group. This arrangement could facilitate an intramolecular cyclization, potentially via nucleophilic aromatic substitution or other ring-closing mechanisms, to form nitrogen-containing heterocyclic structures.
Furthermore, studies on related o-nitrobenzyl compounds have demonstrated various intramolecular redox reactions and cyclizations. For instance, 2-nitrobenzyl alcohols can undergo base-promoted intramolecular redox cyclization to form cinnolines, proceeding through a 2-nitrosobenzaldehyde intermediate. acs.org While the subject molecule is a bromide and not an alcohol, similar in situ generation of reactive intermediates could potentially trigger cyclization pathways involving the allyloxy side chain. The presence of the ortho-allyloxy group could lead to the formation of fused ring systems under appropriate conditions.
Photochemical Activation and Transformations
Nitrobenzyl compounds are well-known for their photochemical reactivity, a property widely exploited in the design of photolabile protecting groups. Upon irradiation with UV light, typically in the range of 300-360 nm, 2-nitrobenzyl derivatives undergo an intramolecular redox reaction. The process is initiated by the excitation of the nitro group to an excited state. This is followed by an intramolecular hydrogen atom abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate.
This transient aci-nitro species is key to the subsequent chemical transformations. It can rearrange to release a caged molecule and form a 2-nitrosobenzaldehyde or a related ketone derivative. cdnsciencepub.com In the case of this compound, photochemical activation would likely lead to the cleavage of the carbon-bromine bond and the formation of a 2-(allyloxy)-4-nitrosobenzaldehyde, along with the release of HBr. The quantum yield and efficiency of such photoreactions can be influenced by the solvent and the presence of other substituents on the aromatic ring. cdnsciencepub.com
Applications of 2 Allyloxy 4 Nitrobenzyl Bromide in Advanced Organic Synthesis
Implied Role in the Construction of Complex Molecular Architectures
The structure of 2-(Allyloxy)-4-nitrobenzyl Bromide contains functionalities that are, in other molecular contexts, widely used in the assembly of intricate chemical structures.
As a Postulated Building Block for Heterocyclic Compounds
Benzyl (B1604629) halides are common precursors in the synthesis of nitrogen, oxygen, and sulfur-containing heterocyclic rings. Through reactions with dinucleophilic partners, such as amino alcohols or amino thiols, the benzyl bromide portion of the molecule could theoretically serve as an anchor point for ring formation. However, no specific examples utilizing this compound for this purpose have been reported in the scientific literature.
In the Theoretical Synthesis of Carbon-Carbon and Carbon-Heteroatom Bonds
The primary and most predictable reaction of this compound is nucleophilic substitution at the benzylic carbon. This reaction would lead to the formation of a new bond between the benzyl group and the nucleophile.
Table 1: Postulated Reactions for Bond Formation
| Nucleophile | Resulting Bond Type | Potential Product Structure |
| Cyanide (CN⁻) | Carbon-Carbon | 2-(2-(Allyloxy)-4-nitrophenyl)acetonitrile |
| Malonate Ester Enolate | Carbon-Carbon | Diethyl 2-(2-(allyloxy)-4-nitrobenzyl)malonate |
| Phenoxide (PhO⁻) | Carbon-Oxygen | 2-(Allyloxy)-4-nitrobenzyl phenyl ether |
| Thiolate (RS⁻) | Carbon-Sulfur | 2-(Allyloxy)-4-nitrobenzyl thioether |
| Amine (R₂NH) | Carbon-Nitrogen | N-(2-(Allyloxy)-4-nitrobenzyl)amine |
Note: These are hypothetical reaction products based on the known reactivity of benzyl bromides and have not been specifically documented for this compound.
Inferred Utility in Protecting Group Strategies
The o-nitrobenzyl scaffold is a cornerstone of photolabile protecting group chemistry. The introduction of an allyloxy group at the 2-position could modulate its properties, though specific data is unavailable.
Potential as a Photoremovable Protecting Group
The 2-nitrobenzyl group is a well-established photoremovable protecting group for a variety of functional groups, including alcohols, amines, and carboxylic acids. evitachem.comaccelachem.com Upon irradiation with UV light (typically around 350 nm), the nitro group abstracts a hydrogen atom from the benzylic position, initiating a rearrangement that ultimately cleaves the protected functional group and releases it in its free form. nih.gov This process is advantageous as it is triggered by an external stimulus (light) and does not require harsh chemical reagents. evitachem.comaccelachem.com
While this mechanism is general for o-nitrobenzyl ethers, the specific quantum yield, cleavage kinetics, and photoproducts for the 2-(allyloxy)-4-nitrobenzyl protecting group have not been reported.
Hypothetical Development of Photoresponsive Molecular Systems
Molecules incorporating o-nitrobenzyl groups are frequently used to create photoresponsive or "caged" compounds. These are biologically inactive molecules that, upon irradiation, release an active species. This technique allows for precise spatial and temporal control over the release of signaling molecules, drugs, or other bioactive agents.
Given its structure, this compound could theoretically be used to synthesize such photoresponsive systems. For instance, it could be used to "cage" a fluorescent dye, a neurotransmitter, or an anticancer drug, with the allyl group available for further modification or to tune the solubility and electronic properties of the system. However, no such applications of this compound have been described in the peer-reviewed literature to date.
Precursor for Advanced Materials and Functional Molecules
This compound serves as a key building block for the synthesis of functional molecules with potential applications in materials science and medicinal chemistry. The presence of multiple reactive sites within its structure allows for sequential and controlled modifications, leading to the development of complex derivatives.
Research Findings
Research into the synthesis of functionalized anilines has provided insight into the utility of compounds structurally related to this compound. A study focused on the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline highlights a synthetic pathway that is relevant to the potential applications of this compound. mdpi.com The aim of this research was to create a benzene (B151609) derivative containing both allylbenzene (B44316) and allyl ether moieties to study the electronic effects in chemical transformations. mdpi.com
The synthesis involved a multi-step process starting from 2-allylphenol. mdpi.com This process included nitration, selective bromination, and allylation to form a key intermediate, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, which is a close structural analog of this compound. mdpi.com The subsequent reduction of the nitro group in this intermediate to an aniline (B41778) derivative demonstrates the potential for this compound to be a precursor to a wide range of functionalized aromatic amines. mdpi.com These amines are valuable in the development of pharmaceuticals and dyes. mdpi.com
The synthetic steps to produce the related compound, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene, are detailed in the table below.
Table 1: Synthetic Steps for a Functionalized Nitrobenzene Derivative
| Step | Reactants | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Allylphenol | HNO₃/H₂SO₄ | 2-Allyl-6-nitrophenol | 15% |
| 2 | 2-Allyl-6-nitrophenol | N-bromosuccinimide (NBS), 4-dimethylaminopyridine | 2-Allyl-4-bromo-6-nitrophenol | 72% |
| 3 | 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide, Potassium carbonate | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77% |
Data sourced from a study on the synthesis of a related functionalized aniline. mdpi.com
The chemical properties of this compound are summarized in the following table.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1823359-23-4 |
| Molecular Formula | C₁₀H₁₀BrNO₃ |
| Molecular Weight | 272.095 g/mol |
Data sourced from supplier information. avantorsciences.com
The research on related structures underscores the potential of this compound as a versatile precursor. The allyloxy group can be deprotected to reveal a phenol (B47542), and the nitro group can be reduced to an amine, opening up numerous possibilities for further functionalization. The benzyl bromide group is a potent electrophile, readily participating in substitution reactions to link the core structure to other molecules. These features make it a valuable starting material for creating libraries of complex molecules for screening in materials science and drug discovery.
Computational and Theoretical Studies on 2 Allyloxy 4 Nitrobenzyl Bromide
Molecular Orbital Analysis and Electronic Structure
A molecular orbital (MO) analysis of 2-(Allyloxy)-4-nitrobenzyl Bromide would involve calculations to determine the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting the compound's reactivity. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the allyloxy group, while the LUMO is anticipated to be centered on the nitro group and the carbon-bromine antibonding orbital. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electronic excitation properties. However, specific energy values and orbital visualizations for this compound are not available in the reviewed literature.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms. For this compound, DFT calculations could elucidate the pathways of various reactions, such as nucleophilic substitution at the benzylic carbon. These calculations would map the potential energy surface of the reaction, identifying the structures of reactants, products, and any intermediates or transition states. By comparing the energies of different possible pathways, the most likely reaction mechanism could be determined. At present, no specific DFT studies detailing the reaction pathways of this particular compound have been published.
Transition State Analysis of Key Reaction Mechanisms
A critical aspect of understanding a chemical reaction is the characterization of its transition state. For key reactions involving this compound, such as its reaction with a nucleophile, transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier. Computational methods can determine the geometry and energy of this transition state, which are essential for calculating the reaction's activation energy and rate. Vibrational frequency calculations are also performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Detailed transition state analyses for reactions of this compound are not currently available.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. A conformational analysis would involve systematically exploring the different spatial arrangements of the allyloxy group and the nitrobenzyl moiety to identify the lowest energy conformers. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. Furthermore, the study of intermolecular interactions, such as hydrogen bonding or stacking interactions, would provide insight into its solid-state structure and behavior in different solvent environments. Such a detailed conformational and intermolecular interaction analysis for this specific molecule has not been reported.
In Silico Design of Novel Derivatives with Tailored Reactivity
Building upon a foundational understanding of the structure-activity relationships of this compound, in silico methods could be employed to design novel derivatives with specific, tailored reactivity. By systematically modifying the substituents on the aromatic ring or altering the ether linkage, computational models could predict how these changes would affect the electronic properties and, consequently, the reactivity of the benzylic bromide. This approach allows for the rational design of new molecules for specific applications, such as in materials science or as specialized chemical probes. While the in silico design of derivatives of related compounds has been reported for various applications, a focused study on tailoring the reactivity of this compound derivatives is not present in the current literature.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Transformations
The benzyl (B1604629) bromide functionality in 2-(Allyloxy)-4-nitrobenzyl Bromide serves as a prime site for a variety of catalytic cross-coupling reactions. Future research is anticipated to focus on leveraging this reactivity to forge new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of complex molecular architectures.
Key Research Thrusts:
Photoredox Catalysis: The application of visible-light photoredox catalysis could enable the formation of a benzylic radical from this compound. This reactive intermediate could then participate in a range of transformations, such as Giese-type additions to electron-deficient alkenes or couplings with various nucleophiles. acs.orgnih.govorganic-chemistry.org The development of cooperative catalytic systems, perhaps employing a nucleophilic catalyst like lutidine in tandem with a photocatalyst, could prove particularly effective for activating the benzyl bromide bond under mild conditions. acs.orgnih.govorganic-chemistry.org
Metallaphotoredox Catalysis: The combination of photoredox catalysis with transition metal catalysis, such as nickel, presents a powerful strategy for the functionalization of the benzylic C-H bond adjacent to the bromine atom. rsc.org This dual catalytic approach could facilitate challenging transformations like the arylation or acylation of the benzylic position, providing access to a diverse range of derivatives. rsc.org
Allyl Group Functionalization: The pendant allyl ether group offers another avenue for catalytic modification. Research into ruthenium-catalyzed hydroamination could lead to the synthesis of novel γ-amino alcohol derivatives. acs.org Furthermore, the development of chemoselective catalytic methods that can differentiate between the benzyl bromide and the allyl group will be crucial for the controlled, stepwise functionalization of the molecule.
| Catalytic Approach | Potential Transformation | Key Advantages |
| Photoredox Catalysis | Giese-type additions, nucleophilic couplings | Mild reaction conditions, high functional group tolerance |
| Metallaphotoredox Catalysis | Benzylic C-H arylation/acylation | Access to complex derivatives, novel bond formations |
| Allyl Group Catalysis | Hydroamination, selective functionalization | Synthesis of bifunctional molecules, controlled derivatization |
This table outlines potential catalytic strategies for the functionalization of this compound and their associated benefits.
Integration into Flow Chemistry Systems
The synthesis and subsequent reactions of nitroaromatic compounds and benzyl bromides can often be hazardous, involving highly exothermic processes and the use of toxic reagents. ewadirect.comsciencedaily.comresearchgate.neteuropa.eu Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for such reactions. ewadirect.comsciencedaily.comresearchgate.neteuropa.eu
Future Directions in Flow Chemistry:
Safer Synthesis: The nitration and bromination steps in the synthesis of this compound could be transitioned to a continuous flow process. This would minimize the volume of hazardous reagents at any given time, improve heat transfer to prevent thermal runaways, and allow for precise control over reaction parameters, leading to higher yields and purity. ewadirect.comsciencedaily.comresearchgate.neteuropa.eu
Automated Multi-step Synthesis: A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps without the need for intermediate isolation and purification. acs.org Future research could focus on developing an integrated flow system for the synthesis and subsequent functionalization of this compound. For instance, the compound could be generated in one reactor and then immediately streamed into a second reactor for a catalytic cross-coupling reaction.
On-demand Generation of Reactive Intermediates: Flow chemistry is ideally suited for the on-demand generation and immediate consumption of unstable or hazardous intermediates. bioengineer.org This could be particularly relevant for reactions involving the benzylic radical of this compound, which could be generated and utilized in a continuous stream, thereby enhancing safety and control.
| Flow Chemistry Application | Benefit |
| Continuous Synthesis | Enhanced safety, improved yield and purity |
| Telescoped Reactions | Increased efficiency, reduced waste |
| On-demand Intermediate Generation | Greater control over reactive species, improved safety |
This table summarizes the potential benefits of integrating the synthesis and reactions of this compound into flow chemistry systems.
Expansion of Application in Supramolecular Chemistry
The ortho-nitrobenzyl moiety is a well-established photolabile protecting group, and its presence in this compound suggests significant potential for applications in supramolecular chemistry and materials science. nih.govacs.orgacs.org
Prospective Supramolecular Applications:
Photo-responsive Materials: Incorporation of this compound into polymers or self-assembled monolayers could lead to the development of photo-responsive materials. acs.org Upon irradiation with UV light, the cleavage of the nitrobenzyl group could alter the properties of the material, such as its solubility, wettability, or morphology. nih.gov
Caged Compounds and Controlled Release: The nitrobenzyl group can be used to "cage" a variety of molecules, which are then released upon photo-irradiation. rsc.org Future work could explore the use of this compound as a platform for creating caged compounds for applications in biology and medicine, such as the controlled release of drugs or signaling molecules. rsc.orgnih.gov
Self-Assembling Systems: The aromatic nature of the molecule, coupled with the potential for functionalization at both the benzyl bromide and allyl ether positions, makes it an interesting building block for the design of self-assembling systems. For example, derivatives of the compound could be designed to form micelles, vesicles, or other supramolecular structures that can be disassembled or reconfigured with light. nih.gov
| Supramolecular Application | Underlying Principle | Potential Outcome |
| Photo-responsive Polymers | Photo-cleavage of the nitrobenzyl group | Light-induced changes in material properties |
| Caged Compounds | Photolabile protection and release of molecules | Spatially and temporally controlled release |
| Self-Assembling Systems | Molecular recognition and photo-induced disassembly | Smart materials and drug delivery vehicles |
This table highlights the potential applications of this compound in supramolecular chemistry, the principles behind them, and their potential outcomes.
Development of Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly important in chemical synthesis, and future research on this compound will likely focus on developing more environmentally friendly synthetic methods.
Green Chemistry Approaches:
Greener Bromination: Traditional bromination methods often use hazardous reagents like elemental bromine. Future research could explore the use of greener brominating agents, such as N-bromosuccinimide (NBS) in combination with a catalyst, or systems like AlBr3-Br2 in water, to reduce the environmental impact of the synthesis. researchgate.netcambridgescholars.comresearchgate.net Photocatalytic methods for bromination using HBr as the bromine source and oxygen as a clean oxidant also represent a promising avenue. acs.org
Alternative Nitration Methods: The use of strong acids like sulfuric and nitric acid in nitration reactions generates significant acidic waste. nih.gov Research into alternative nitration methods, such as the use of solid acid catalysts or milder nitrating agents, could lead to more sustainable synthetic routes. researchgate.net
Atom-Economical Reactions: The development of catalytic reactions that are highly atom-economical will be a key focus. This includes exploring reactions that proceed with high selectivity and minimize the formation of byproducts. The use of catalytic amounts of reagents, as opposed to stoichiometric amounts, is a central tenet of this approach.
| Green Chemistry Strategy | Traditional Method | Greener Alternative |
| Bromination | Elemental bromine | N-bromosuccinimide, AlBr3-Br2 in water, photocatalysis |
| Nitration | Mixed sulfuric and nitric acid | Solid acid catalysts, milder nitrating agents |
| Overall Synthesis | Stoichiometric reagents | Catalytic, atom-economical reactions |
This table contrasts traditional and potential greener synthetic methods for the preparation of this compound.
Q & A
Q. Optimization Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize over-bromination or side reactions .
What analytical techniques are critical for characterizing this compound and ensuring purity?
Answer:
- NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR, focusing on allyloxy protons (δ 4.5–5.5 ppm) and nitro/benzyl group signals .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or GC-MS) against theoretical values (e.g., C₁₀H₁₀BrNO₃: ~272.05 g/mol) .
- Chromatography : Use column chromatography (silica gel, hexane/EtOAc) or preparative HPLC for purification. Purity ≥95% is recommended for downstream applications .
How does the reactivity of the bromine leaving group in this compound compare to chloride analogs in nucleophilic substitutions?
Answer:
- Kinetic Data : Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) enhance leaving-group ability. For example, 4-nitrobenzyl bromide exhibits a second-order rate constant (~3.3 × 10⁻³ M⁻¹s⁻¹) significantly higher than its chloride analog (~8.1 × 10⁻⁵ M⁻¹s⁻¹) under similar conditions .
- Reaction Conditions : Bromides require milder bases (e.g., Et₃N) and lower temperatures (room temperature) compared to chlorides, reducing side reactions like hydrolysis .
What are the primary challenges in scaling up this compound synthesis, and how can they be mitigated?
Answer:
- Byproduct Formation : Over-nitration or di-bromination may occur during nitration/bromination. Mitigate via stepwise addition of reagents and strict temperature control .
- Thermal Instability : Allyl ethers are prone to decomposition at high temperatures. Use low-boiling solvents (e.g., acetone) and reflux condensers to maintain reaction stability .
- Safety : Bromine and allyl bromide are toxic and flammable. Implement explosion-proof equipment, electrostatic grounding, and controlled ventilation .
How can reaction intermediates and byproducts be identified and quantified during synthesis?
Answer:
- TLC/HPLC Monitoring : Track reaction progress using Rf values (e.g., silica TLC, hexane/EtOAc 7:3) or retention times (C18 column, acetonitrile/water gradient) .
- GC-MS for Volatiles : Detect low-molecular-weight byproducts (e.g., allyl alcohol) formed via hydrolysis or elimination .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities in the final product .
What precautions are essential for safe handling and storage of this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves (EN 374 compliant), and safety goggles. Use N95/P3 respirators if ventilation is inadequate .
- Storage : Store in airtight, amber glass containers at 4°C in a dry, explosion-proof refrigerator. Avoid contact with moisture to prevent HBr release .
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .
How does the nitro group influence the electronic properties and reactivity of this compound?
Answer:
- Electron-Withdrawing Effect : The nitro group deactivates the benzene ring, directing electrophilic attacks to the meta position and stabilizing intermediates via resonance .
- Enhanced Electrophilicity : The nitro group increases the electrophilicity of the benzyl carbon, accelerating nucleophilic substitutions (e.g., SN2 reactions with amines or thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
